molecular formula C23H25ClN4O4S B2425121 N-(3-(1H-imidazol-1-yl)propyl)-2,3-dimethoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1216563-77-7

N-(3-(1H-imidazol-1-yl)propyl)-2,3-dimethoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride

Cat. No.: B2425121
CAS No.: 1216563-77-7
M. Wt: 488.99
InChI Key: CKTPDEKDGFHBEP-UHFFFAOYSA-N
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Description

“N-(3-(1H-imidazol-1-yl)propyl)-2,3-dimethoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Molecular Structure Analysis

The molecular structure of this compound includes an imidazole ring, which is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds . It also contains a benzothiazole ring and a benzamide group. The exact structure would need to be confirmed through spectral data analysis.

Scientific Research Applications

Synthesis and Structural Elucidation

  • The compound was synthesized through a 'one-pot' reductive cyclization process, using sodium dithionite as the reductive cyclizing agent and DMSO as the solvent. This synthesis process and the structure of the compound were elucidated based on various spectroscopic data, demonstrating the compound's relevance in organic synthesis and chemical analysis (Bhaskar et al., 2019).

Biological Evaluation in Drug Development

  • In drug development, derivatives of benzamide, including compounds with imidazole moieties, have been explored for their potential biological activities. For example, various N-substituted imidazolylbenzamides have been synthesized and evaluated for their cardiac electrophysiological activity, indicating the utility of such compounds in developing selective class III agents for heart-related conditions (Morgan et al., 1990).

Antimicrobial Applications

  • Benzamide derivatives, including those with thiazole structures, have been synthesized and tested for their antimicrobial properties. This suggests the potential of N-(3-(1H-imidazol-1-yl)propyl)-2,3-dimethoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride in antimicrobial research (Chawla, 2016).

Pharmacokinetics and Tissue Distribution Research

  • Compounds similar in structure have been investigated for their pharmacokinetic properties and tissue distribution, which is crucial in understanding the efficacy and safety of potential pharmaceutical agents. These studies contribute to the knowledge base necessary for the development of drugs with favorable absorption, distribution, metabolism, and excretion (ADME) properties (Kim et al., 2008).

Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-2,3-dimethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4S.ClH/c1-29-16-8-9-18-20(14-16)32-23(25-18)27(12-5-11-26-13-10-24-15-26)22(28)17-6-4-7-19(30-2)21(17)31-3;/h4,6-10,13-15H,5,11-12H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKTPDEKDGFHBEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N(CCCN3C=CN=C3)C(=O)C4=C(C(=CC=C4)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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